![molecular formula C20H20N4O2S B2497585 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1788533-21-0](/img/structure/B2497585.png)

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step reactions, including cyclization processes, Mannich base methods, and the aza-Wittig reaction. For example, compounds exhibiting the furan and imidazo[1,2-b]pyrazol motifs have been synthesized using Mannich base methods, demonstrating the intricate steps involved in constructing such complex molecules (Idhayadhulla, Kumar, & Abdul, 2012). Similarly, the aza-Wittig reaction has been employed to synthesize related compounds, showcasing the utility of this approach in forming the core structure (Deng, Cao, Cai, Li, & Chen, 2010).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by planarity in the imidazo[1,2-a]pyrimidine ring systems and potential for diverse functional group attachments, as demonstrated in studies. The structural elucidation often involves X-ray crystallography, providing insights into the three-dimensional arrangement and confirming the presence of functional groups critical for biological activity (Li et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds are diverse, including nucleophilic addition, cycloaddition, and ring transformation processes. These reactions facilitate the synthesis of fully substituted furans and other heterocycles, demonstrating the reactivity and versatility of the imidazo[1,2-b]pyrazol scaffold (Pan, Li, Yan, Xing, & Cheng, 2010).

Applications De Recherche Scientifique

Immunomodulating Activity

N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a series that includes compounds structurally related to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, have been synthesized and evaluated for immunomodulating activity. These compounds demonstrated the ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential applications in immunology and infectious disease treatment (Doria et al., 1991).

Radiolabeling for Peripheral Benzodiazepine Receptors

Certain substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, chemically akin to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, were synthesized and labeled with fluorine-18 for potential application in imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This work highlights the potential use of structurally related compounds in neuroimaging and the study of neurodegenerative disorders (Fookes et al., 2008).

Anti-Parkinsonian and Neuroprotective Potential

A series of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a similar structural motif with N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, were synthesized and showed significant anti-Parkinsonian and neuroprotective potential in mice. This suggests possible applications of related compounds in the treatment of neurodegenerative diseases like Parkinson’s disease (Azam et al., 2010).

Potential Antiobesity Effects

Bombesin receptor subtype-3 (BRS-3) agonists, with structural similarities to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, have demonstrated antiobesity effects in preclinical studies. These compounds reduced body weight and increased metabolic rate in animal models, suggesting potential therapeutic applications for obesity (Guan et al., 2011).

Propriétés

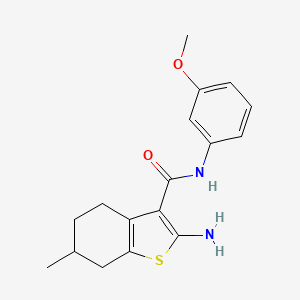

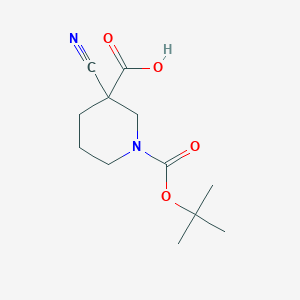

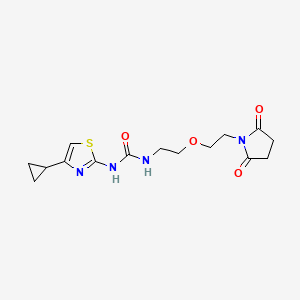

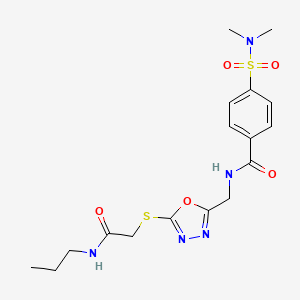

IUPAC Name |

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-19(8-14-27-16-5-2-1-3-6-16)21-9-10-23-11-12-24-20(23)15-17(22-24)18-7-4-13-26-18/h1-7,11-13,15H,8-10,14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFMKDPTENVDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)